

4-Bromo-6-(methylthio)pyrimidine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-6-(methylthio)pyrimidine**

Cat. No.: **B592007**

[Get Quote](#)

Technical Guide: 4-Bromo-6-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Bromo-6-(methylthio)pyrimidine**, alongside generalized experimental protocols for its synthesis and characterization. This document also elucidates its critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors.

Core Physical and Chemical Properties

4-Bromo-6-(methylthio)pyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a pyrimidine core with bromine and methylthio substituents, offers multiple reactive sites for the construction of more complex molecules.

Property	Value	Source
Molecular Formula	C ₅ H ₅ BrN ₂ S	
Molecular Weight	205.08 g/mol	
CAS Number	1209458-45-6	
Boiling Point	280.1 ± 25.0 °C (Predicted)	[1]
Density	1.72 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	-1.70 ± 0.17 (Predicted)	[1]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[1]
Appearance	Not explicitly found in search results.	
Solubility	Not explicitly found in search results for this specific compound. Pyrimidine derivatives exhibit a range of solubilities in organic solvents. [2]	

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of **4-Bromo-6-(methylthio)pyrimidine**, based on established procedures for related pyrimidine derivatives.

General Synthesis of 4-Bromopyrimidines

The synthesis of 4-bromopyrimidine derivatives can be achieved through various methods, often involving the cyclization of precursors followed by bromination. A one-pot reaction is a common and efficient approach.[\[3\]](#)

Protocol:

- Reaction Setup: In a reaction vessel, dissolve the appropriate N-(cyanovinyl)amidine precursor (10 mmol) in a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL).
- Reaction Conditions: Stir the resulting mixture at 15-20°C for 2 hours.
- Work-up: Allow the reaction mixture to stand at room temperature for 1 hour. Subsequently, pour the mixture into crushed ice.
- Isolation: The resulting precipitate, the 4-bromopyrimidine product, is collected by filtration.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as n-hexane, to yield the final product.^[3]

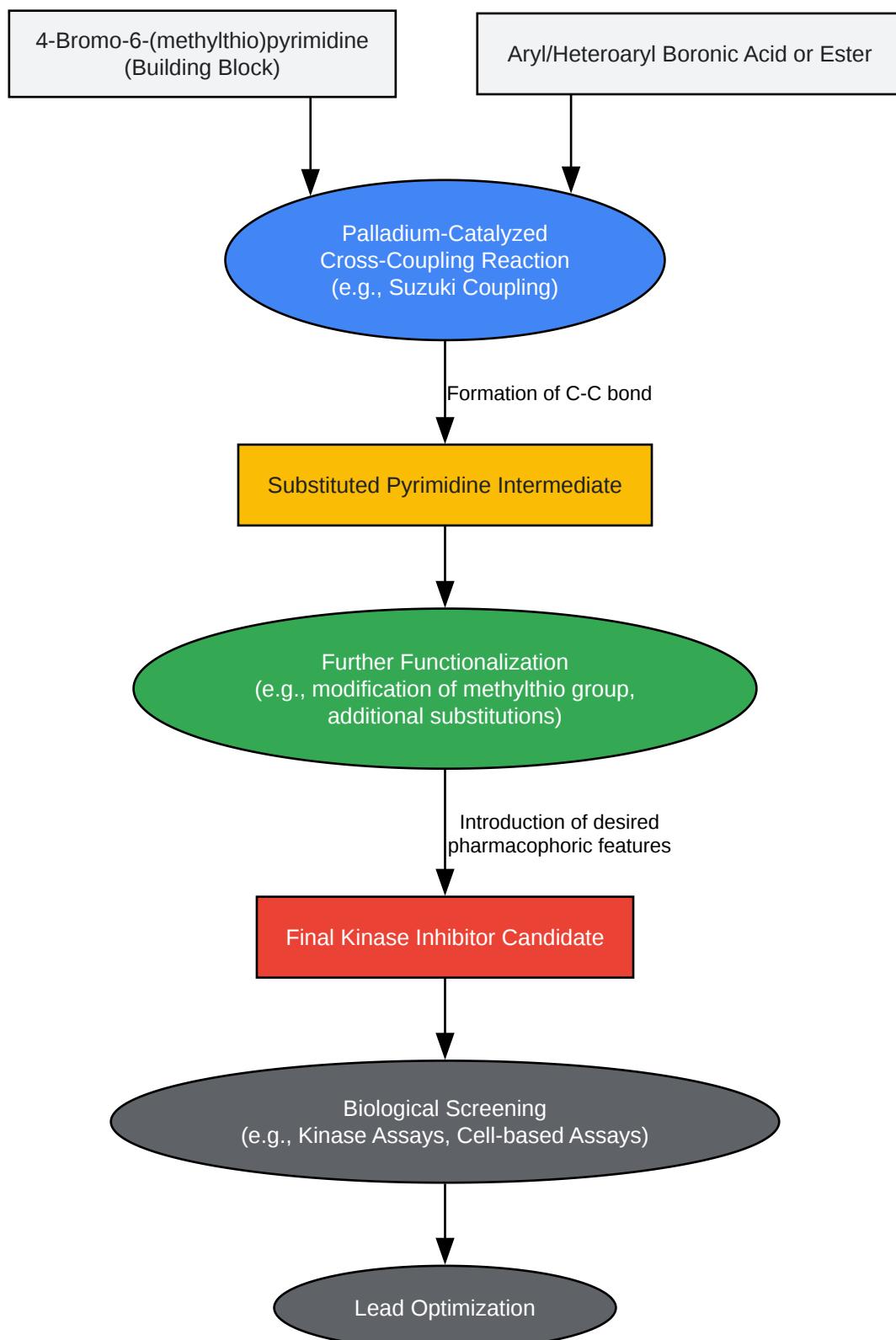
Characterization of Pyrimidine Derivatives

The structural confirmation of synthesized pyrimidine derivatives like **4-Bromo-6-(methylthio)pyrimidine** is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To elucidate the carbon-hydrogen framework of the molecule.
- Methodology:
 - Dissolve a small sample (5-15 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer.
- Data Interpretation:
 - ^1H NMR: Protons on the pyrimidine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The chemical shift of the methylthio group protons would be expected in the upfield region.
 - ^{13}C NMR: The carbon atoms of the pyrimidine ring and the methylthio group will show characteristic chemical shifts.

Mass Spectrometry (MS):


- Purpose: To determine the molecular weight and confirm the elemental composition of the synthesized compound.
- Methodology:
 - Introduce a sample of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
 - Acquire the mass spectrum.
- Data Interpretation: The mass spectrum should display a molecular ion peak ($[M]^+$ or $[M+H]^+$) corresponding to the calculated molecular weight of **4-Bromo-6-(methylthio)pyrimidine**. The isotopic pattern of bromine (approximately 1:1 ratio of ^{79}Br and ^{81}Br) should also be observable.

Role in Drug Discovery and Development

Halogenated pyrimidines are crucial building blocks in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.^{[4][5][6]} The bromine atom at the 4-position of **4-Bromo-6-(methylthio)pyrimidine** serves as a key handle for introducing various substituents through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for a target kinase.

Generalized Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using a 4-bromopyrimidine core.

[Click to download full resolution via product page](#)

Generalized workflow for kinase inhibitor synthesis.

This workflow highlights how the initial 4-bromopyrimidine scaffold is elaborated through synthetic transformations to generate a library of compounds for biological evaluation and subsequent lead optimization in the drug discovery pipeline. Pyrimidine derivatives have been successfully developed into inhibitors for a variety of kinases, including Bcr/Abl, Aurora kinases, and Monopolar Spindle Kinase 1 (MPS1).[\[5\]](#)[\[7\]](#)[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BroMo-6-(Methylthio)pyriMidine CAS#: 1209458-45-6 [amp.chemicalbook.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Buy 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6 [smolecule.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4-Bromo-6-(methylthio)pyrimidine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b592007#4-bromo-6-methylthio-pyrimidine-physical-properties\]](https://www.benchchem.com/product/b592007#4-bromo-6-methylthio-pyrimidine-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com